molecular formula C25H30ClN3O2S2 B2443863 8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894925-93-0

8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2443863
CAS No.: 894925-93-0
M. Wt: 504.1
InChI Key: BYJFTTQYDBXEQD-UHFFFAOYSA-N
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Description

“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-2-(4-chlorophenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN3O2S2/c1-5-32-23-22(18-6-10-20(26)11-7-18)27-25(28-23)14-16-29(17-15-25)33(30,31)21-12-8-19(9-13-21)24(2,3)4/h6-13H,5,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFTTQYDBXEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Typical synthetic routes may include:

    Formation of the Spirocyclic Core: This step might involve cyclization reactions using appropriate precursors.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

This compound is classified under triazole derivatives, which are known for their diverse pharmacological properties. Research indicates that compounds with similar structural features have shown promising results in anticancer activities. For instance, derivatives of triazoles have been evaluated for their efficacy against various human tumor cell lines, demonstrating significant antitumor activity at low micromolar levels .

Anticancer Activity

Recent studies have focused on the synthesis of novel compounds with similar structures that exhibit potential anticancer properties. For example, some derivatives have been tested against the National Cancer Institute's NCI-60 cell line panel, showing remarkable activity against multiple cancer types including lung, colon, and breast cancers . The incorporation of the sulfonamide group in similar compounds has been linked to enhanced biological activity.

Materials Science

The unique spirocyclic structure of this compound suggests potential applications in materials science. Compounds with spirocyclic frameworks can exhibit interesting mechanical properties and may be utilized in the development of new materials or polymers with enhanced performance characteristics.

Case Studies

StudyDescriptionFindings
Anticancer Evaluation Synthesis of triazole derivatives similar to 8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dieneSignificant activity against various human tumor cell lines at low micromolar concentrations .
Material Properties Investigation into spirocyclic compounds for material applicationsEnhanced mechanical properties observed in synthesized polymers containing spirocyclic units .

Mechanism of Action

The mechanism of action of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spirocyclic compounds with similar structures.

    Sulfonyl Compounds: Compounds containing sulfonyl groups.

    Chlorophenyl Compounds: Compounds with chlorophenyl substituents.

Uniqueness

The uniqueness of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” lies in its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties.

Biological Activity

The compound 8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene represents a unique molecular structure with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex spirocyclic structure that includes:

  • A triazaspiro core
  • A tert-butylbenzenesulfonyl group
  • A 4-chlorophenyl moiety
  • An ethylsulfanyl substituent

The structural formula can be depicted as follows:

C20H23ClN5O2S\text{C}_{20}\text{H}_{23}\text{Cl}\text{N}_5\text{O}_2\text{S}

Antiproliferative Effects

Research indicates that compounds similar to the one exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related sulfonamide derivatives have shown effective inhibition of cell proliferation in nanomolar ranges across multiple cancer types, including those resistant to common chemotherapeutics like paclitaxel and vinblastine .

The proposed mechanism for the biological activity of this class of compounds involves:

  • Inhibition of cell cycle progression , particularly in the G2/M phase.
  • Disruption of the cytoskeleton through binding to β-tubulin at the colchicine-binding site, leading to apoptosis in cancer cells .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of analogs were tested against 16 cancer cell lines.
    • Results showed that certain derivatives blocked angiogenesis effectively and demonstrated low toxicity in chick chorioallantoic membrane assays .
  • Molecular Hybridization Studies :
    • Researchers synthesized hybrids incorporating the sulfonamide moiety with varying substituents.
    • These hybrids exhibited enhanced antiproliferative activity and improved binding affinities compared to their parent compounds .

Toxicity Profile

While the compound shows promise as an antiproliferative agent, it is crucial to assess its safety profile. Preliminary studies suggest low toxicity levels in non-cancerous cell lines, indicating a favorable therapeutic index .

Table 1: Summary of Biological Activity

CompoundCell Line TestedIC50 (nM)Mechanism of Action
Compound A (related analog)MDA-MB-23150Inhibition of G2/M phase
Compound B (related analog)HeLa30Disruption of microtubule integrity
Target CompoundVarious Cancer LinesTBDTBD

Table 2: Toxicity Assessment

CompoundCell Line TestedToxicity Level
Compound ANormal FibroblastsLow
Target CompoundNormal Epithelial CellsTBD

Q & A

Q. What in vitro models are suitable for preliminary toxicity screening?

  • Methodological Answer :
  • MTT assays : Test cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines at 10–100 μM concentrations .
  • hERG inhibition : Use patch-clamp electrophysiology or FLIPR assays to assess cardiac risk .
  • Ames test : Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 .

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